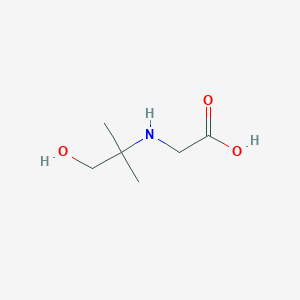

N-(2-Hydroxy-1,1-dimethylethyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Hydroxy-1,1-dimethylethyl)glycine is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to a central carbon atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)glycine typically involves the reaction of 2-methylpropan-2-ol with glycine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxy group with a halogen.

Major Products:

Oxidation: Formation of 2-[(1-oxo-2-methylpropan-2-yl)amino]acetic acid.

Reduction: Formation of 2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethanol.

Substitution: Formation of 2-[(1-chloro-2-methylpropan-2-yl)amino]acetic acid.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

Recent studies have highlighted the potential of N-acyl amino acids, including HEDG, as selective inhibitors of glycine transporters (GlyT). Specifically, compounds that inhibit GlyT2 have shown promise as analgesics. HEDG can be modified to enhance its affinity for GlyT2, which may lead to the development of new pain management therapies with fewer side effects compared to traditional analgesics .

Case Study: GlyT2 Inhibition

In a study on acyl-glycine derivatives, HEDG was evaluated for its ability to inhibit GlyT2. The results indicated that certain modifications could yield compounds with nanomolar affinity for GlyT2, suggesting that HEDG derivatives could serve as effective analgesics in treating neuropathic pain .

| Compound | GlyT2 IC50 (nM) | Max. GlyT2 Inhibition (%) |

|---|---|---|

| HEDG | 500 | 66.8 |

| Oleoyl-d-Lys | 3.8 | 93.0 |

Agricultural Applications

Plant Growth Regulation

HEDG has been investigated for its role as a plant growth regulator. Its structure allows it to interact with plant hormone pathways, potentially enhancing growth and stress resistance in crops. Research indicates that HEDG can modulate the effects of auxins and gibberellins, leading to improved root and shoot development in various plant species .

Case Study: Crop Yield Enhancement

In agricultural trials, the application of HEDG in controlled environments resulted in a significant increase in crop yield and resilience against environmental stressors such as drought and salinity. This suggests that HEDG can be an effective tool for sustainable agriculture practices .

Biochemical Research

Role in Metabolic Pathways

HEDG is being studied for its involvement in various metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter regulation. Its hydroxyl group may facilitate interactions with enzymes involved in these pathways, potentially leading to novel therapeutic targets for metabolic disorders .

Case Study: Neurotransmitter Regulation

Research has shown that HEDG can influence the synthesis and degradation of neurotransmitters by acting on specific enzyme systems. This could have implications for developing treatments for neurological disorders where neurotransmitter imbalances are a concern .

作用機序

The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, influencing biochemical processes within cells.

類似化合物との比較

- 2-[(1-Hydroxy-2-methylpropan-2-yl)amino]ethanol

- 2-[(1-Chloro-2-methylpropan-2-yl)amino]acetic acid

- 2-[(1-oxo-2-methylpropan-2-yl)amino]acetic acid

Comparison: N-(2-Hydroxy-1,1-dimethylethyl)glycine is unique due to the presence of both hydroxy and amino groups, which provide it with distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for various applications.

生物活性

N-(2-Hydroxy-1,1-dimethylethyl)glycine, also referred to as a derivative of glycine, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by the presence of hydroxy and amino groups, which enable it to engage in hydrogen bonding and ionic interactions. These interactions are crucial for modulating the activity of various molecular targets, including enzymes and receptors. The compound serves as a building block for more complex molecules and plays a role in metabolic pathways within biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group enhances its solubility in biological fluids, facilitating its transport across cell membranes. This compound may influence several biochemical processes by acting as a substrate or inhibitor for various enzymes .

Biological Activities

1. Metabolic Effects:

Research indicates that derivatives of this compound exhibit hypolipidemic effects. For instance, compounds containing the 4-(1,1-dimethylethyl)phenyl group have demonstrated the ability to lower cholesterol and triglyceride levels in hypercholesterolemic models . This suggests a potential therapeutic application in managing lipid profiles.

2. Antioxidant Properties:

Studies have shown that phenolic amino acids similar to this compound possess significant radical-scavenging activities. The presence of multiple hydroxyl groups correlates with enhanced antioxidant capacity, which is vital for protecting cells from oxidative stress .

3. Drug Development:

The compound has been explored as a precursor in drug synthesis due to its favorable pharmacokinetic properties. Its ability to enhance bioavailability and efficacy when used as a prodrug moiety has been documented in various studies . This positions this compound as a valuable candidate in pharmaceutical formulations.

Case Study 1: Lipid Modulation

A study investigated the lipid-altering characteristics of derivatives bearing the 4-(1,1-dimethylethyl)phenyl group. Results indicated that these compounds effectively reduced plasma cholesterol levels in both hypercholesterolemic and normolipidemic rats. The optimal effect was observed with specific substitutions at the 6-position of the benzoxazinone ring .

Case Study 2: Antioxidant Activity

Research on phenolic amino acids demonstrated that increasing the number of hydroxyl groups significantly enhanced radical-scavenging activity against DPPH radicals. Compounds with ortho-dihydroxyaryl functions showed improved antioxidant properties compared to their mono-hydroxyl counterparts .

Data Table: Biological Activities of this compound Derivatives

特性

IUPAC Name |

2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,4-8)7-3-5(9)10/h7-8H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOXXYXISCNLKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。